2-Hydroxyethyl acrylate
Overview
Description
2-Hydroxyethyl acrylate (HEA) is a monomer widely used in the field of material synthesis for the production of various types of polymers, such as hydrogels, coatings, adhesives, and thermosets . Its versatility lies in its ability to copolymerize with a variety of monomers, resulting in a wide range of polymer properties and applications .
Synthesis Analysis
HEA can be synthesized by the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst . It can also be synthesized by emulsion polymerization with aqueous dispersions of pigments . There are a number of patents and synthesis papers aimed at reducing or removing heavy metals as catalysts .Molecular Structure Analysis
The linear formula of 2-Hydroxyethyl acrylate is CH2=CHCOOCH2CH2OH . Its molecular weight is 116.12 . The SMILES string is OCCOC(=O)C=C and the InChI is 1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 .Chemical Reactions Analysis
HEA can be polymerized to obtain polymers that can be used as hydrogel and copolymerized for biomedical applications . The polymerization in bulk form was carried out in vacuum and in open atmosphere . The polymerization curves showed autoacceleration mechanism and the limiting conversion was 100% .Physical And Chemical Properties Analysis
HEA appears as a clear colorless liquid . It is less dense than water . Its vapor density is greater than 1 (vs air) . It has a refractive index of n20/D 1.45 (lit.) . Its boiling point is 90-92 °C/12 mmHg (lit.) and it has a density of 1.011 g/mL at 25 °C (lit.) .Scientific Research Applications
UV-Curable Polymer Composites : HEA is used in UV-curable polymer composites, particularly in the industry, biomedical applications, and scientific fields. These composites exhibit enhanced mechanical strength and barrier properties due to the inclusion of nanoparticles as filler. HEA is notable for its ease of polymerization and the excellent properties of the resulting polymers (Gojzewski et al., 2017).
Conformational and Vibrational Spectra Analysis : HEA is often used with other acrylic and methacrylic products to achieve specific characteristics in the final product. The study of its infrared spectrum aids in the analysis of polymer mixtures, providing a cost-effective method for the identification of acrylic and methacrylate-based polymers (Belaidi et al., 2015).
Allergic Contact Dermatitis Studies : HEA, along with other acrylates, is a focus of study in allergic contact dermatitis (ACD). This is particularly relevant in occupational contexts such as dentistry and cosmetology. The study explored the frequency of sensitization to acrylates and the role of HEA in ACD (Romita et al., 2017).
Polymerization Techniques for Biomedical Applications : HEA has been polymerized through various techniques, including bulk, solution, and atom transfer radical polymerization (ATRP), to create polymers suitable for hydrogels and biomedical applications. The study explores the properties of these polymers, especially their solubility and hydrogel formation (Vargün & Usanmaz, 2005).
Thermoresponsive Copolymers : The copolymerization of HEA with other acrylates results in thermoresponsive polymers, which are of interest in the biomedical field due to their biocompatibility and unique properties. These copolymers exhibit cloud points related to composition and concentration (Hoogenboom et al., 2009).
Applications in Gelcasting : HEA has been used in gelcasting, particularly in the production of alumina, where its properties help mitigate the negative effects of oxygen inhibition in the polymerization process (Pietrzak et al., 2016).
Drug Release in Hydrogels : HEA-based hydrogels have been investigated for their potential in drug delivery systems. The study focused on the preparation and characterization of PHEA/silica composites and their drug release behaviors, with aspirin as a model drug (Lin et al., 2012).
Biocompatible Copolymers and Hydrogels : Copolymerization of HEA with methacrylates has been explored for creating water-soluble polymers and hydrogels with excellent physicochemical properties. These materials show potential for pharmaceutical and biomedical applications due to their biocompatibility and specific physical properties (Khutoryanskaya et al., 2008).
Safety And Hazards
Future Directions
HEA-based hydrogels are being explored widely for potential applications in the field of regenerative medicine . New acrylic-based hydrogels have been designed as multicomponent systems such as interpenetrated polymer networks, composites, and nanocomposite materials, which have exhibited superior properties able to substantially enhance potential uses of these materials in the biomedical and bioengineering industry .
properties
IUPAC Name |
2-hydroxyethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIGHNLMNHATMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Related CAS |
26403-58-7, 26022-14-0, 9051-31-4 | |
Record name | Polyethylene glycol monoacrylate | |
Source | CAS Common Chemistry | |
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Record name | Hydroxyethyl acrylate polymer | |
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Record name | Polyethylene glycol monoacrylate homopolymer | |
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DSSTOX Substance ID |
DTXSID2022123 | |
Record name | 2-Hydroxyethyl acrylate | |
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Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Boiling Point |
greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Flash Point |
214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c. | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Solubility |
In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible | |
Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Density |
1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Vapor Density |
Vapors heavier than air, Relative vapor density (air = 1): 4.0 | |
Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Vapor Pressure |
0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0 | |
Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Impurities |
96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w | |
Record name | 2-Hydroxyethyl acrylate | |
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Product Name |
2-Hydroxyethyl acrylate | |
Color/Form |
Liquid, Clear colorless liquid | |
CAS RN |
818-61-1 | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Melting Point |
-76 °F (USCG, 1999), -60.2 °C | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.